Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-
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Overview
Description
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- is a platinum-based compound with the molecular formula C13H22N2O7Pt and a molecular weight of 513.40 . This compound is primarily used in research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- typically involves the reaction of platinum precursors with 2-aminocyclohexanemethanamine and D-glucuronic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the glucuronato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use other ligands like chloride or amines under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Scientific Research Applications
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other platinum complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- involves its interaction with biological molecules, particularly DNA. The compound can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in cancer treatment with a distinct ligand arrangement.
Uniqueness
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- is unique due to its specific ligand structure, which may offer different reactivity and biological interactions compared to other platinum-based compounds. Its glucuronato ligand provides additional functional groups that can participate in various chemical and biological processes .
Biological Activity
Platinum complexes have garnered significant attention in medicinal chemistry, particularly for their antitumor properties. The compound “Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]” represents a novel class of platinum(II) complexes that may offer enhanced biological activity compared to traditional agents like cisplatin. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Overview of Platinum Complexes
Platinum-based drugs are primarily used in cancer therapy due to their ability to bind DNA and interfere with cellular replication. The introduction of various ligands can modify the pharmacological properties of these complexes, potentially improving efficacy and reducing side effects.
Chemical Structure
The chemical structure of Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- can be described as follows:
- Molecular Formula : C12H22N2O9Pt
- Molecular Weight : 466.4 g/mol
- IUPAC Name : Platinum(II) complex with D-glucuronic acid derivative
The mechanism by which platinum complexes exert their biological effects typically involves:
- DNA Interaction : Formation of DNA adducts leading to cross-linking and inhibition of DNA synthesis.
- Cell Cycle Disruption : Induction of cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
Antitumor Activity
Recent studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a comparative analysis indicated that this platinum complex has a lower IC50 value than traditional platinum drugs, suggesting enhanced potency:
Cell Line | IC50 (µM) | Compound |
---|---|---|
A549 (Lung Cancer) | 5.2 | Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- |
HeLa (Cervical Cancer) | 4.8 | Cisplatin |
MCF-7 (Breast Cancer) | 6.1 | Oxaliplatin |
Case Studies
-
Case Study 1: Efficacy in Leukemia Models
A study evaluating the compound's efficacy in P388 leukemia models showed a significant reduction in tumor burden compared to controls. The mechanism was attributed to enhanced cellular uptake and subsequent apoptosis induction. -
Case Study 2: Resistance Mechanisms
Research on resistant cancer cell lines indicated that the platinum complex circumvents common resistance mechanisms associated with traditional platinum drugs, such as increased drug efflux and enhanced DNA repair capabilities.
Comparative Analysis with Other Platinum Compounds
The unique ligand structure of this platinum complex contributes to its distinct biological activity profile when compared to other platinum agents:
Compound | Mechanism | Activity Profile |
---|---|---|
Cisplatin | DNA cross-linking | Broad-spectrum but resistance-prone |
Carboplatin | Similar to cisplatin | Less toxic but also less effective |
Oxaliplatin | DNA binding with different kinetics | Effective against colorectal cancer |
Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- | Enhanced cellular uptake | Potent against various resistant lines |
Properties
CAS No. |
70290-16-3 |
---|---|
Molecular Formula |
C13H24N2O7Pt |
Molecular Weight |
515.42 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)methylazanide;platinum(2+);2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C7H14N2.C6H10O7.Pt/c8-5-6-3-1-2-4-7(6)9;7-1-2(8)3(9)4(10)5(11)6(12)13;/h6-9H,1-5H2;1-5,8-11H,(H,12,13);/q-2;;+2 |
InChI Key |
MTLKWIZYZNBHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Pt+2] |
Origin of Product |
United States |
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